1-(Oxolan-2-yl)propan-2-one

Lipophilicity ADME LogP

1-(Oxolan-2-yl)propan-2-one (CAS 1073-73-0), also known as 1-(tetrahydrofuran-2-yl)propan-2-one, is a heterocyclic ketone with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol. It consists of a saturated tetrahydrofuran ring connected to an acetone moiety.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 1073-73-0
Cat. No. B3045446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Oxolan-2-yl)propan-2-one
CAS1073-73-0
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC(=O)CC1CCCO1
InChIInChI=1S/C7H12O2/c1-6(8)5-7-3-2-4-9-7/h7H,2-5H2,1H3
InChIKeyLHYVBWMBMGJLLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Oxolan-2-yl)propan-2-one (CAS 1073-73-0) Procurement Guide: Key Properties and Comparator Analysis


1-(Oxolan-2-yl)propan-2-one (CAS 1073-73-0), also known as 1-(tetrahydrofuran-2-yl)propan-2-one, is a heterocyclic ketone with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . It consists of a saturated tetrahydrofuran ring connected to an acetone moiety . While this compound is a known building block, its procurement value hinges on specific, quantifiable differentiation from its closest structural analogs, particularly for applications requiring precise physicochemical properties or predictable reactivity [1].

Heterocyclic ketone building block with saturated tetrahydrofuran-acetone scaffold
Supports synthesis workflows requiring predictable oxolane ring reactivity
Distinct lipophilicity and conformational profile for isomer-specific method development

Why 1-(Oxolan-2-yl)propan-2-one Cannot Be Directly Substituted with In-Class Analogs


Compounds with a furan or oxolane ring attached to a propan-2-one group can exhibit drastically different properties based on the ring's saturation and the point of attachment. For instance, the unsaturated analog 1-(furan-2-yl)propan-2-one (Furylacetone, CAS 6975-60-6) has a lower molecular weight and different electronic properties [1]. Similarly, the positional isomer 1-(oxolan-3-yl)propan-2-one (CAS 1384429-02-0) differs only in the attachment site, which can alter its 3D conformation and, consequently, its interactions in biological or catalytic systems [2]. Therefore, substituting one for another without quantitative evidence of equivalence introduces significant risk to experimental reproducibility and process outcomes.

Substitute
Furylacetone (unsaturated analog)
Risk
Unsaturated furan ring alters electronic properties; may shift reactivity and molecular recognition in assay or catalytic systems.
Substitute
3-yl positional isomer
Risk
Attachment site changes 3D conformation; may alter retention behavior and binding interactions in method or model contexts.

Quantitative Differentiation Guide for 1-(Oxolan-2-yl)propan-2-one (CAS 1073-73-0)


Lipophilicity Comparison: 1-(Oxolan-2-yl)propan-2-one vs. 1-(Oxolan-3-yl)propan-2-one

The lipophilicity of a compound, quantified by LogP, is a critical parameter for predicting its behavior in biological systems and its performance in reversed-phase chromatography. 1-(Oxolan-2-yl)propan-2-one exhibits a significantly higher calculated LogP (1.1445) compared to its positional isomer, 1-(oxolan-3-yl)propan-2-one (0.1) [1]. This difference of more than one LogP unit indicates a ~10-fold difference in its partition coefficient between octanol and water.

Lipophilicity (LogP)
Context-dependent
ΔLogP = 1.0445
Target: 1.1445 vs 3-yl isomer: 0.1
Supports isomer-specific method development
Calculated XLogP3; experimental confirmation recommended
Lipophilicity ADME LogP Chromatography

Synthetic Yield Comparison: Gold-Catalyzed Heterocycle Synthesis

In a gold-catalyzed synthesis of heterocyclic ketones from homopropargylic ethers, 1-(oxolan-2-yl)propan-2-one was obtained in a 77% yield . This yield serves as a benchmark for this specific synthetic route.

Synthetic Yield
Data to verify
77%
isolated yield
Supports synthetic route benchmarking
Gold-catalyzed aqueous method; source to verify
Synthetic Chemistry Catalysis Gold Catalysis Reaction Yield

Purity Specifications from Commercial Suppliers

Commercially available 1-(oxolan-2-yl)propan-2-one is consistently offered at a high purity level, with multiple suppliers listing a minimum purity specification of 95% . One supplier (Leyan) lists a purity of 98% . This contrasts with some niche building blocks that may only be available at lower purities or as crude mixtures.

Commercial Purity
Data to verify
≥95% to 98%
Multiple supplier specification
Supports procurement specification review
Vendor-reported; lot-specific verification recommended
Procurement Quality Control Purity Vendor Comparison

Reactivity in Ring-Enlargement Reactions: 1-(Oxolan-2-yl)propan-2-one vs. 2-Acetonyltetrahydropyran

The ring size of the cyclic ether influences the outcome of alkylidenecarbene-mediated ring-enlargement reactions. 1-(Oxolan-2-yl)propan-2-one (a tetrahydrofuran derivative) yields a different ring-expanded product with a lower yield compared to its six-membered analog, 2-acetonyltetrahydropyran [1].

Ring-Enlargement Yield
Head-to-head
Δ = 6 pp
5-membered: 22% vs 6-membered: 28%
Supports ring-size route planning
Alkylidenecarbene method; modest yield context
Synthetic Methodology Reactivity Ring Expansion Alkylidenecarbenes

High-Value Application Scenarios for 1-(Oxolan-2-yl)propan-2-one (CAS 1073-73-0)


Method Development for Lipophilic Compounds

Given its calculated LogP of 1.1445 , 1-(oxolan-2-yl)propan-2-one can serve as a standard or test compound for developing or validating reversed-phase HPLC and LC-MS methods targeting moderately lipophilic small molecules. Its distinct retention behavior compared to the less lipophilic 3-yl isomer (LogP 0.1) makes it valuable for optimizing separation of positional isomers.

Precursor in Gold-Catalyzed Heterocycle Synthesis

This compound is a known product of gold-catalyzed heterocycle formations from homopropargylic ethers, with a reported yield of 77% . It can therefore be used as a positive control or starting material to explore new catalyst systems or to prepare functionalized tetrahydrofuran derivatives for medicinal chemistry programs.

Substrate for Medium-Sized Ring Synthesis

For chemists investigating alkylidenecarbene chemistry or seeking novel routes to eight-membered oxacycles, 1-(oxolan-2-yl)propan-2-one is a proven substrate that yields 1-methyl-3-oxacyclooctene in 22% yield [1]. This provides a known starting point for further reaction optimization or for accessing this specific medium-ring scaffold.

High-Purity Building Block for SAR Studies

When used as a synthetic intermediate in structure-activity relationship (SAR) studies, the availability of this compound at ≥95% to 98% purity minimizes the introduction of impurities that could confound biological assay results, ensuring more reliable data generation.

Application
Selection Property
Validation Focus
Reversed-phase method development
Lipophilicity-based retention profile
Isomer separation optimization
Gold-catalyzed heterocycle synthesis
Reported synthetic route context
Catalyst system exploration
Medium-ring oxacycle synthesis
Alkylidenecarbene substrate context
Reaction condition optimization
Structure-activity relationship studies
High-purity building block profile
Impurity-controlled assay interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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